{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
Overview
Description
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a complex structure with functional groups that allow it to participate in diverse chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves multiple steps:
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Formation of the Carbamoyl Intermediate
Starting Materials: 4-Methoxybenzylamine and an appropriate carbamoyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane at low temperatures to prevent side reactions.
Procedure: The 4-methoxybenzylamine is reacted with the carbamoyl chloride to form the intermediate {[(4-Methoxyphenyl)methyl]carbamoyl} chloride.
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Esterification
Starting Materials: The carbamoyl intermediate and 4-ethoxyphenylacetic acid.
Reaction Conditions: This step often requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.
Procedure: The carbamoyl intermediate is esterified with 4-ethoxyphenylacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automation and Control Systems: For precise control of reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methoxy or ethoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the carbamoyl group can yield amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often requires a catalyst or a base.
Products: Substitution reactions can modify the functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: Useful in attaching biomolecules for various biochemical assays.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals due to its ability to interact with biological targets.
Diagnostics: Could be used in the development of diagnostic agents.
Industry
Materials Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
{[(4-Ethoxyphenyl)methyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: Inverted positions of methoxy and ethoxy groups.
Uniqueness
Functional Group Diversity: The presence of both methoxy and ethoxy groups provides unique reactivity.
Versatility in Reactions: Can undergo a wide range of chemical transformations, making it a versatile intermediate.
This detailed overview provides a comprehensive understanding of {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-18-10-4-15(5-11-18)12-20(23)26-14-19(22)21-13-16-6-8-17(24-2)9-7-16/h4-11H,3,12-14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMXTAWBYPGEIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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